2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a complex organic compound classified within the pyrazole family. This compound is notable for its unique structural features, which include two methyl groups and a propyl group attached to a pyrazole ring. Its molecular formula is with a molecular weight of 269.77 g/mol . The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent .
The synthesis of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves several key steps:
The use of automated systems and continuous flow reactors can optimize the production process in industrial settings. Purification techniques like crystallization and chromatography are essential for achieving high purity of the final product .
The molecular structure of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride features a pyrazole core with specific substituents that influence its chemical behavior:
The compound's InChI Key is InChI=1S/C12H19N5.ClH/c1-4-5-17-8-11(7-14-17)6-13-12-9-16(3)15-10(12)2;/h7-9,13H,4-6H2,1-3H3;1H, which encodes its molecular structure for database searches.
The chemical reactivity of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can be explored through various reactions:
Understanding these reactions provides insight into the compound's potential applications in drug development and therapeutic interventions.
The mechanism of action for 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride primarily involves its interaction with biological targets:
Further studies are needed to elucidate the exact pathways and mechanisms involved in its biological activities .
While specific physical properties such as density and boiling point are not readily available for this compound, it is essential to consider general characteristics typical of similar pyrazole derivatives:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 269.77 g/mol |
InChI Key | InChI=1S/C12H19N5.ClH |
These properties play a crucial role in determining the compound's reactivity and potential applications .
2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several promising applications:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5